
5-Brom-3-(Hydroxyamino)indol-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(hydroxyamino)indol-2-one is a chemical compound with the molecular formula C8H5BrN2O2 . It is also known by several synonyms such as (3Z)-5-bromo-1H-indole-2,3-dione 3-oxime, 5-bromoisatin-3-oxime, and 5-Bromo-1H-indole-2,3-dione 3-oxime .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-(hydroxyamino)indol-2-one is characterized by the presence of a bromine atom, a hydroxyamino group, and an indol-2-one group . The exact structure can be determined using techniques like X-ray crystallography, but such data is not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Biotechnologische Anwendungen
Indol-Derivate wurden auf ihre biotechnologischen Anwendungen untersucht, insbesondere im Kontext von Antibiotika. Beispielsweise haben substituierte Indole eine Wirksamkeit bei der Zerstörung von Persistenzzellen verschiedener Bakterien gezeigt, indem sie deren Membranen schädigen . Obwohl dies keinen direkten Bezug zu 5-Brom-3-(Hydroxyamino)indol-2-on herstellt, deutet es auf potenzielle Forschungswege in der Biotechnologie hin, die sich auf antibakterielle Eigenschaften konzentrieren.
Chemische Synthese
Indole sind weit verbreitete Bestandteile vieler Naturstoffe und Arzneimittel. Die Synthese von Indol-Derivaten, beispielsweise durch die Fischer-Indol-Synthese, ist ein bedeutender Forschungsbereich mit verschiedenen Anwendungen bei der Herstellung komplexer Moleküle . Dies könnte implizieren, dass this compound als Zwischenprodukt oder Zielmolekül in der synthetischen Chemieforschung verwendet werden kann.
Pflanzenbiologie
Indol-Derivate wie Indol-3-Essigsäure spielen eine entscheidende Rolle als Pflanzenhormone. Die Erforschung der biologischen Pfade und Wirkungen solcher Verbindungen ist entscheidend für das Verständnis von Pflanzenwachstum und -entwicklung . Dies deutet darauf hin, dass this compound auf seine Auswirkungen auf die Pflanzenbiologie untersucht werden könnte.
Lac-Gen-Detektionssysteme
Einige Indol-Derivate werden in Lac-Gen-Detektionssystemen verwendet, die wichtige Werkzeuge in der Molekularbiologie zur Identifizierung der Genexpression sind . Dies legt nahe, dass this compound Anwendungen bei der Gen-Detektion und Expressionsanalyse haben könnte.
Pharmakologische Forschung
Indol-Derivate zeigen eine Reihe von pharmakologischen Aktivitäten, was sie zu interessanten Objekten in der Wirkstoffforschung und der pharmazeutischen Chemie macht . Die Forschung an this compound könnte seine potenziellen pharmakologischen Wirkungen untersuchen.
Wirkmechanismus
Target of Action
5-Bromo-3-(hydroxyamino)indol-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-Bromo-3-(hydroxyamino)indol-2-one may also interact with various targets in the body.
Mode of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Bromo-3-(hydroxyamino)indol-2-one may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-3-(hydroxyamino)indol-2-one in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. The compound is also relatively stable and has a low toxicity profile. The main limitation of the compound is its low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
The future directions for 5-bromo-3-(hydroxyamino)indol-2-one research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug design. Additionally, research should focus on developing more efficient methods for synthesizing the compound, as well as exploring its potential uses in the synthesis of other compounds. Finally, further research should be conducted on the compound’s mechanism of action and its potential uses in the treatment of various diseases.
Synthesemethoden
The most common method of synthesizing 5-bromo-3-(hydroxyamino)indol-2-one is by reacting indoxyl with hydrobromic acid. A solution of indoxyl and hydrobromic acid is heated to a temperature of 80-90°C for two hours. The reaction is then cooled and the product is isolated by filtration. The product can be further purified by crystallization.
Eigenschaften
IUPAC Name |
5-bromo-3-nitroso-1H-indol-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,10,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILCZXVTPJFFDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420856 |
Source


|
| Record name | 5-bromo-3-(hydroxyamino)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49675-78-7 |
Source


|
| Record name | 5-bromo-3-(hydroxyamino)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


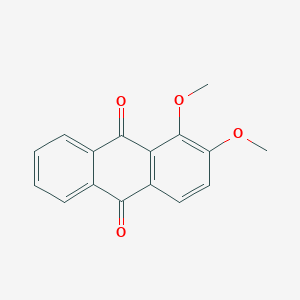
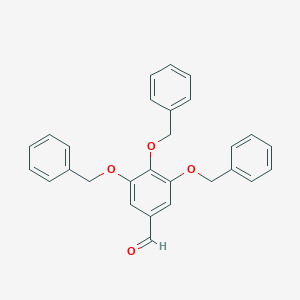
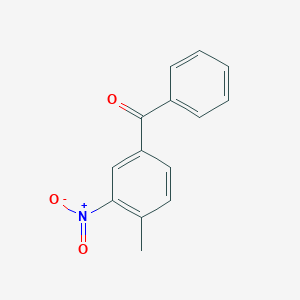
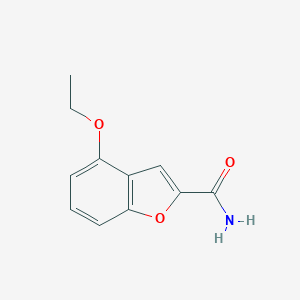

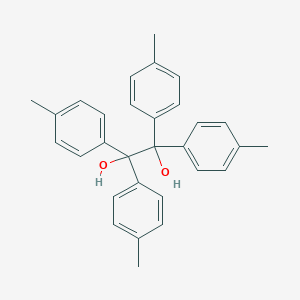
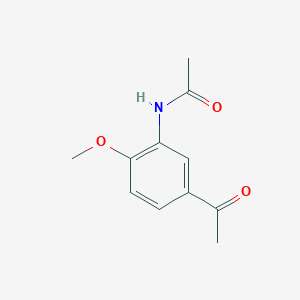
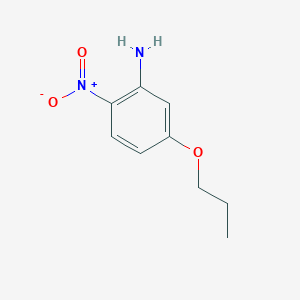
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
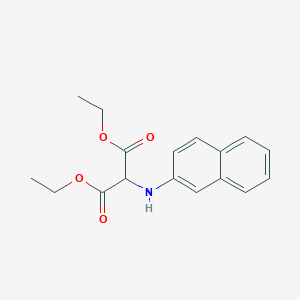

![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)